

# Structural Elucidation of Betahistine EP Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of **Betahistine EP Impurity C**, a specified impurity in the European Pharmacopoeia. The document outlines the identity of this impurity, detailed experimental protocols for its analysis, and a summary of the spectroscopic data supporting its structure.

## Introduction to Betahistine and its Impurities

Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss[1][2][3]. The European Pharmacopoeia (EP) monograph for betahistine dihydrochloride lists several related substances that need to be controlled to ensure the quality and safety of the active pharmaceutical ingredient (API)[4][5]. Among these is the specified Impurity C.

## Chemical Identity of Betahistine EP Impurity C

**Betahistine EP Impurity C** is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[6][7][8]. It is a process-related impurity that can arise during the synthesis of betahistine[9].

#### **Chemical Structure:**

IUPAC Name: N-methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethan-1-amine[10][11]



CAS Number: 5452-87-9 (Free Base)[12][13][14]

Molecular Formula: C<sub>15</sub>H<sub>19</sub>N<sub>3</sub>[11]

Molecular Weight: 241.33 g/mol [11]

## **Analytical Data and Structural Elucidation**

The structural confirmation of **Betahistine EP Impurity C** is achieved through a combination of chromatographic and spectroscopic techniques.

#### **Chromatographic Data**

High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying impurities in betahistine. The European Pharmacopoeia specifies an HPLC method where Impurity C has a characteristic retention time relative to the main betahistine peak.

Parameter	Value	Reference
Relative Retention Time (RRT)	~3	[4][5]

## **Spectroscopic Data**

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in confirming the molecular structure of the impurity.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.



Ion	m/z Value	Description	Reference
[M+H]+	242.3	Protonated molecular ion	[9]
Fragment Ion 1	149	Resulting from neutral loss assisted by the tertiary amine	[15]
Fragment Ion 2	106	Primary carbocation formed from the precursor ion	[15]

<sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following data is based on the characterization of synthesized N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine[9].

#### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
2.56	S	3H	N-CH₃
3.41-3.53	m	4H	N-CH <sub>2</sub> -CH <sub>2</sub>

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):



Chemical Shift (δ, ppm)	Assignment
29.11	-
32.14	-
46.28	-
125.29	-
127.45	-
142.03	-
145.52	-
152.27	-

# **Experimental Protocols**

The following are detailed methodologies for the key experiments involved in the identification and characterization of **Betahistine EP Impurity C**.

# **High-Performance Liquid Chromatography (HPLC)**

This method is adapted from the European Pharmacopoeia monograph for betahistine dihydrochloride[4][5].

- Column: C18, 5 μm, 4.6 mm x 150 mm (or equivalent)
- Mobile Phase: A mixture of a buffer solution and acetonitrile. The buffer solution is prepared by dissolving ammonium acetate in water, adjusting the pH to 4.7 with glacial acetic acid, and then adding sodium lauryl sulfate[16].
- Flow Rate: 1.0 mL/min[16]
- Column Temperature: 40 °C[16]
- Detection: UV spectrophotometer at 259 nm[16]
- Injection Volume: 20 μL



• Run Time: At least 4 times the retention time of betahistine[4][5]

#### Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), positive mode[9]
- Spectrometer: Triple quadrupole or Time-of-Flight (TOF) mass spectrometer[9][15]
- Data Acquisition: Full scan mode for molecular ion identification and product ion scan mode for fragmentation analysis.

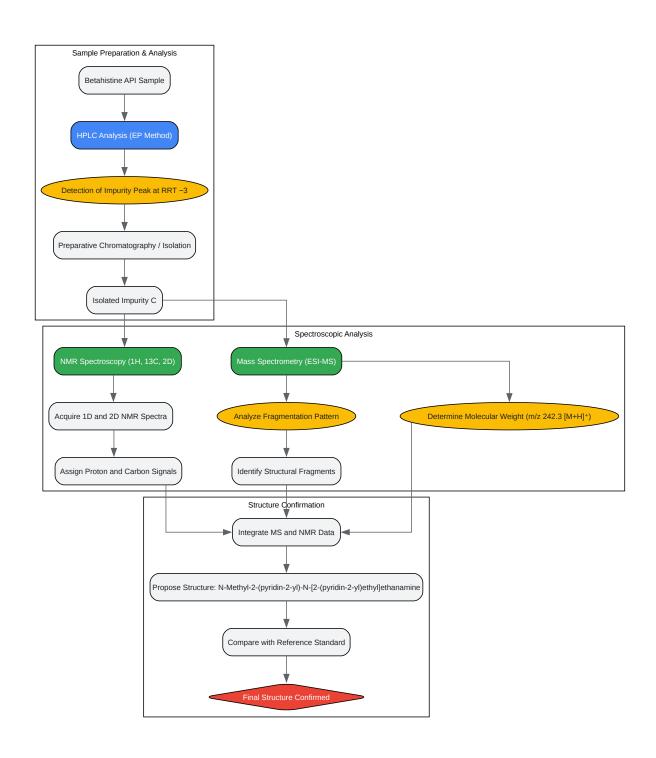
#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Spectrometer: 400 MHz or higher field strength spectrometer[9][15]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or Deuterium oxide (D₂O)[9]
- Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC experiments for complete structural assignment[15].
- Reference: Tetramethylsilane (TMS) as an internal standard[9].

#### **Visualizations**

# **Logical Workflow for Structural Elucidation**



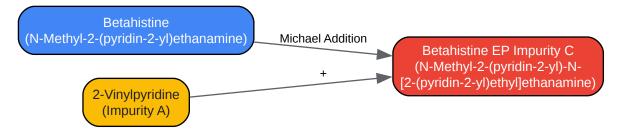


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Caption: Workflow for the Elucidation of **Betahistine EP Impurity C**.



#### **Proposed Formation Pathway**



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Caption: Proposed reaction pathway for the formation of Impurity C.

#### Conclusion

The structural elucidation of **Betahistine EP Impurity C**, identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is well-established through standard analytical techniques. The combination of HPLC for separation and quantification, along with detailed analysis by mass spectrometry and NMR spectroscopy, provides unambiguous confirmation of its chemical structure. The control of this and other related substances is crucial for ensuring the quality, safety, and efficacy of betahistine drug products. This guide provides the necessary technical information for researchers and drug development professionals working with betahistine.

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